Guanine-4,8-13C2,7-15N
Description
Properties
CAS No. |
1246814-70-9 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
154.107 |
IUPAC Name |
2-amino-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1 |
InChI Key |
UYTPUPDQBNUYGX-HKTCZLIHSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,9-dihydro-6H-purin-6-one-4,8-13C2,7-15N; 2-Amino-6-hydroxy-1H-purine-4,8-13C2,7-15N; 2-Amino-6-hydroxypurine-4,8-13C2,7-15N; 2-Aminohypoxanthine-4,8-13C2,7-15N; 9H-Guanine-4,8-13C2,7-15N; 2-Amino-hypoxanthine-4,8-13C2,7-15N; |
Origin of Product |
United States |
Synthetic Strategies and Precursor Derivatization of Guanine 4,8 13c2,7 15n
Chemical Synthesis Methodologies for Isotope Incorporation
The precise placement of stable isotopes within a complex molecule like guanine (B1146940) requires sophisticated chemical synthesis strategies. These methods are broadly categorized as de novo synthesis, where the purine (B94841) ring system is constructed from simpler, isotopically labeled acyclic precursors.
De Novo Synthesis Pathways for Specific Carbon and Nitrogen Isotope Placement
De novo synthesis offers the most versatile approach for incorporating isotopes at specific, non-exchangeable positions. The strategy involves building the purine's bicyclic structure step-by-step, allowing for the introduction of labeled atoms from carefully selected precursors.
For Guanine-4,8-¹³C₂,7-¹⁵N, the synthesis must be designed to place ¹³C at positions 4 and 8, and ¹⁵N at position 7.
Labeling of the N7 and C8 positions: A common strategy for labeling the imidazole (B134444) portion of the purine ring (which contains N7 and C8) starts with a substituted pyrimidine (B1678525) precursor. The synthesis of purines labeled at the C8 position can be achieved using labeled formic acid or its derivatives. researchgate.net A robust method for introducing both the N7 and C8 labels involves the ring closure of a diamino-pyrimidine precursor. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a ¹³C-labeled formic acid equivalent to form the imidazole ring, incorporating ¹³C at the C8 position. The N7 nitrogen atom originates from the 5-amino group of the pyrimidine precursor, which can be introduced using a ¹⁵N-labeled nitrosating agent (like Na¹⁵NO₂) followed by reduction. nih.gov A synthetic route described for producing [8-¹³C-7,¹⁵N]-labeled purines starts from 4-amino-6-hydroxy-2-mercaptopyrimidine, where the N7 is introduced via nitrosation and the C8 via ring closure with a ¹³C source. nih.gov
Labeling of the C4 position: The C4 atom, along with C5 and N7, is typically derived from a glycine (B1666218) precursor in biological de novo synthesis. In chemical synthesis, the pyrimidine ring is often constructed first. The C4 atom can be introduced using a ¹³C-labeled cyclizing reagent. For example, the cyclocondensation of a triamine precursor with ¹³C-labeled urea (B33335) or a related compound can be used to form the pyrimidine portion of the purine ring, thereby placing a ¹³C label at the C4 position (the carbonyl carbon). nih.gov
Precursor Compounds and Reaction Schemes for Guanine-4,8-¹³C₂,7-¹⁵N
Achieving the specific labeling pattern of Guanine-4,8-¹³C₂,7-¹⁵N necessitates a multi-step de novo synthesis using carefully selected isotopically labeled starting materials. While a single published procedure for this exact multi-labeled compound is not detailed, a plausible pathway can be constructed based on established methods for site-specific purine labeling. nih.govnih.gov The synthesis would likely begin with the construction of a labeled pyrimidine intermediate, followed by the closure of the imidazole ring.
A representative, though simplified, reaction scheme would involve:
Formation of a Labeled Diaminopyrimidine: A key intermediate, a 2,4,5-triaminopyrimidine derivative, is synthesized where the 5-amino group contains the ¹⁵N label (the future N7) and the C4 is a ¹³C-labeled carbonyl group. This can be achieved by using precursors like ¹³C-urea or ¹³C-cyanate.
Imidazole Ring Closure: The diaminopyrimidine is then cyclized using a ¹³C-labeled one-carbon source, such as [¹³C]formic acid or an orthoformate, which will become the C8 atom of the purine core.
Final Conversion to Guanine: Subsequent chemical modifications would yield the final Guanine-4,8-¹³C₂,7-¹⁵N product.
The table below details the potential precursor compounds and their roles in the synthesis.
| Precursor Compound | Isotope | Target Position | Role in Synthesis |
| [¹³C]Urea or [¹³C]Potassium Cyanate | ¹³C | C4 | Provides the labeled carbon atom for the C4 position during the formation of the pyrimidine ring. nih.gov |
| Sodium [¹⁵N]Nitrite (Na¹⁵NO₂) | ¹⁵N | N7 | Used as a nitrosating agent to introduce the ¹⁵N label, which becomes the N7 atom after reduction and cyclization. nih.govnih.gov |
| [¹³C]Formic Acid or Triethyl [¹³C]orthoformate | ¹³C | C8 | Acts as the one-carbon source for the closure of the imidazole ring, incorporating the ¹³C label at the C8 position. researchgate.netnih.gov |
| Substituted Pyrimidine | - | Core Structure | Serves as the foundational scaffold onto which the imidazole ring is constructed. |
This synthetic approach provides complete control over the isotopic composition of the final guanine molecule, making it an ideal, albeit complex, method for producing specifically labeled compounds for advanced research applications.
Chemo-Enzymatic Approaches for Labeled Nucleoside and Nucleotide Production
Chemo-enzymatic methods combine the versatility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. This hybrid approach is particularly powerful for producing complex biomolecules like isotopically labeled nucleosides and nucleotides from a chemically synthesized, labeled nucleobase such as Guanine-4,8-¹³C₂,7-¹⁵N. oup.com
Enzymatic Conversion from Labeled Precursors
Once the labeled Guanine-4,8-¹³C₂,7-¹⁵N base is synthesized, it can be converted into the corresponding nucleoside, guanosine (B1672433), using specific enzymes. A key enzyme in this process is purine nucleoside phosphorylase (PNP).
The reaction catalyzed by PNP is a phosphorolysis of the glycosidic bond, but it can be run in the reverse direction for synthesis. In this "salvage pathway" approach, the enzyme couples the pre-formed labeled guanine base to an activated ribose sugar, typically ribose-1-phosphate. nih.gov
Reaction: Guanine-4,8-¹³C₂,7-¹⁵N + α-D-Ribose-1-phosphate ⇌ [4,8-¹³C₂,7-¹⁵N]Guanosine + Orthophosphate
This enzymatic step is highly regioselective and stereoselective, ensuring the correct formation of the β-N9-glycosidic bond, a task that can be challenging to achieve with purely chemical methods.
Production of Guanine-4,8-¹³C₂,7-¹⁵N Phosphoramidites
For incorporation into synthetic RNA or DNA strands using automated solid-phase synthesis, the labeled guanosine must be converted into a phosphoramidite (B1245037) building block. nih.gov This is a multi-step chemical process involving the strategic protection of reactive groups on the nucleoside. mdpi.comrsc.org
The general procedure for converting [4,8-¹³C₂,7-¹⁵N]Guanosine to its phosphoramidite derivative is as follows:
| Step | Reaction | Purpose | Common Reagents |
| 1 | 5'-Hydroxyl Protection | Protects the primary 5'-OH group to direct subsequent reactions to other positions. | 4,4'-Dimethoxytrityl chloride (DMTr-Cl) |
| 2 | 2'-Hydroxyl Protection | Protects the 2'-OH group; the choice of protecting group is critical for RNA synthesis. | t-Butyldimethylsilyl chloride (TBDMS-Cl) or Tri-iso-propylsilyloxymethyl chloride (TOM-Cl) rsc.org |
| 3 | Exocyclic Amine Protection | Prevents side reactions at the N2-amino group of guanine during oligonucleotide synthesis. | Isobutyryl chloride or Dimethylformamidine |
| 4 | 3'-Hydroxyl Phosphitylation | Introduces the reactive phosphoramidite moiety at the 3'-OH position. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
The resulting Guanine-4,8-¹³C₂,7-¹⁵N phosphoramidite is a stable monomer that can be used in automated synthesizers to construct RNA or DNA sequences with the isotopic label at a precise location. fujifilm.com
Synthesis of Guanine-4,8-¹³C₂,7-¹⁵N Ribonucleoside Triphosphates (rGTPs)
Isotopically labeled ribonucleoside triphosphates (rNTPs) are the essential substrates for producing labeled RNA via in vitro transcription using enzymes like T7 RNA polymerase. nih.gov The conversion of the labeled [4,8-¹³C₂,7-¹⁵N]Guanosine into its 5'-triphosphate form (rGTP) is typically accomplished through a series of enzymatic phosphorylation steps. oup.comresearchgate.net
This enzymatic cascade offers high yields and avoids the harsh conditions and potential side reactions of chemical phosphorylation methods. oup.com A common and efficient pathway involves three key enzymes:
| Step | Enzyme | Reaction | Product |
| 1 | Ribokinase (RK) | Phosphorylates the 5'-hydroxyl of the guanosine nucleoside using ATP. | [4,8-¹³C₂,7-¹⁵N]Guanosine-5'-monophosphate (GMP) |
| 2 | Guanylate Kinase (GK) | Converts the monophosphate to the diphosphate, again using ATP as the phosphate (B84403) donor. | [4,8-¹³C₂,7-¹⁵N]Guanosine-5'-diphosphate (GDP) |
| 3 | Pyruvate Kinase (PK) | Catalyzes the final phosphorylation from GDP to GTP. This reaction is driven by an ATP regeneration system using phosphoenolpyruvate (B93156) (PEP). | [4,8-¹³C₂,7-¹⁵N]Guanosine-5'-triphosphate (rGTP) |
This chemo-enzymatic route provides an efficient and high-yield synthesis of labeled rGTP, with reported yields for similar GTP syntheses exceeding 75%. oup.com The resulting Guanine-4,8-¹³C₂,7-¹⁵N rGTP is ready for use in a variety of biochemical and structural biology applications that rely on the enzymatic synthesis of RNA.
Advanced Purification and Characterization of Labeled Guanine Derivatives
The successful synthesis of isotopically labeled compounds is critically dependent on rigorous purification and characterization to ensure that the final product meets the stringent requirements for its intended applications, such as in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org
Chromatographic Purification Techniques for High Isotopic Purity
High-performance liquid chromatography (HPLC) is a fundamental technique for the purification of isotopically labeled nucleobases. acs.org To achieve the high degree of purity required, multi-step HPLC purification protocols are often employed. acs.org These methods are optimized to separate the target labeled compound from unreacted precursors, non-labeled counterparts, and other by-products without causing isotopic fractionation. acs.org
A common approach involves a two-step HPLC process. acs.org The initial step might utilize a specific type of column and mobile phase to perform a coarse separation, followed by a second, finer separation on a different column or with a modified mobile phase to achieve baseline resolution of the individual nucleobases. acs.org For instance, hydrophilic-interaction chromatography (HILIC) has been effectively used for the separation of nucleotides. biorxiv.org The choice of chromatographic conditions, including the column chemistry, mobile phase composition, and gradient, is crucial for successful purification.
The effectiveness of these purification techniques is paramount, as even small amounts of unlabeled or incorrectly labeled impurities can significantly interfere with subsequent analyses. acs.org The goal is to obtain a product with the highest possible isotopic enrichment, often exceeding 98%. isotope.com
| Technique | Principle | Application in Labeled Guanine Purification | Key Considerations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of components between a stationary and mobile phase. | Primary method for isolating labeled guanine from reaction mixtures. acs.org | Optimization of column type, mobile phase, and gradient to prevent isotopic fractionation. acs.org |
| Two-Step HPLC | Sequential HPLC runs with different separation parameters for enhanced purity. | Achieves baseline resolution of individual nucleobases. acs.org | Requires careful selection of orthogonal separation mechanisms. |
| Hydrophilic-Interaction Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase. | Effective for purifying nucleotides and related polar compounds. biorxiv.org | Mobile phase composition is critical for retention and separation. |
Spectroscopic Validation of Isotopic Enrichment and Positional Specificity
Following purification, the validation of isotopic enrichment and the precise location of the labels within the molecule is essential. This is primarily accomplished through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgsemanticscholar.org
Mass Spectrometry (MS): Isotope dilution mass spectrometry is a highly accurate and sensitive technique for quantifying isotopically labeled compounds. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the labeled guanine, providing direct evidence of the incorporation of the correct number of ¹³C and ¹⁵N isotopes. acs.org Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the masses of the resulting fragments can help to confirm the positions of the isotopic labels. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the exact position of isotopic labels. semanticscholar.orgrsc.org For Guanine-4,8-¹³C₂,7-¹⁵N, both ¹³C and ¹⁵N NMR spectra are analyzed. The presence of a signal at the chemical shift corresponding to a specific carbon or nitrogen atom, and the splitting patterns caused by spin-spin coupling between adjacent labeled nuclei (e.g., ¹³C-¹⁵N coupling), provide unambiguous confirmation of the label's location. acs.orgrsc.org For example, 2D NMR experiments like the HNC-TOCSY-CH can be used to correlate guanosine H8 and imino proton resonances, which is crucial for assigning resonances in labeled RNAs. nih.gov The analysis of direct ¹³C–¹⁵N coupling constants is a powerful method for structural elucidation. rsc.org
| Spectroscopic Technique | Information Obtained | Relevance to Guanine-4,8-¹³C₂,7-¹⁵N |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, confirming the total number of incorporated isotopes. acs.org | Validates the overall isotopic enrichment. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns that help to locate the position of the labels. nih.govnih.gov | Confirms the specific placement of ¹³C and ¹⁵N atoms. |
| ¹³C NMR Spectroscopy | Chemical shifts and coupling constants (¹JCN, ²JCN) confirming the position of ¹³C labels. semanticscholar.orgrsc.org | Unambiguously identifies the carbons at positions 4 and 8. |
| ¹⁵N NMR Spectroscopy | Chemical shifts and coupling to adjacent nuclei confirming the position of ¹⁵N labels. semanticscholar.orgrsc.org | Confirms the nitrogen at position 7 is labeled. |
| 2D NMR (e.g., HNC-TOCSY-CH) | Correlation between different nuclei, aiding in the assignment of resonances. nih.gov | Provides structural information and confirms connectivity between labeled sites. |
Analytical Methodologies Employing Guanine 4,8 13c2,7 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of stable isotopes like ¹³C and ¹⁵N has profoundly impacted NMR spectroscopy, particularly in the study of nucleic acids. acs.org RNAs, composed of only four different nucleotides, often suffer from severe spectral crowding due to the narrow chemical shift range of their signals. acs.orgnih.gov Isotopic labeling, especially site-specific labeling as in Guanine-4,8-13C2,7-15N, is a key strategy to overcome this limitation. acs.orgnih.gov
Application in Enhanced Spectral Resolution and Chemical Shift Dispersion
The primary challenge in the NMR analysis of large RNAs is the significant overlap of resonance signals, a phenomenon known as poor chemical shift dispersion. acs.org The incorporation of ¹³C and ¹⁵N isotopes helps to alleviate this issue. These nuclei have a much wider range of chemical shifts compared to protons, effectively spreading out the signals and improving spectral resolution. nih.gov For instance, the ¹⁵N nucleus at the N7 position of the guanine (B1146940) ring provides a unique probe in the major groove of nucleic acids, a critical site for molecular interactions. nih.gov The introduction of ¹³C at the C4 and C8 positions further enhances this dispersion, allowing for the unambiguous assignment of signals that would otherwise be indistinguishable in an unlabeled sample. mdpi.com
Multidimensional NMR Experiments for Structural Elucidation (e.g., HSQC, NOESY)
This compound is particularly valuable for multidimensional NMR experiments, which are essential for determining the three-dimensional structures of biomolecules.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. In a molecule labeled with this compound, a ¹H-¹³C HSQC could be used to observe the H8-C8 correlation, while a ¹H-¹⁵N HSQC can detect correlations involving the N7 position. researchgate.netresearchgate.net These experiments produce a simplified spectrum where each peak corresponds to a specific labeled site, greatly facilitating resonance assignment in complex molecules. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space (typically within 5 Å), providing crucial distance constraints for structure calculation. Isotope-edited NOESY experiments, such as a ¹³C-edited or ¹⁵N-edited NOESY-HSQC, use the chemical shift of the heteronucleus to resolve overlapping proton signals into a third dimension. researchgate.net For example, a ¹⁵N-edited NOESY on an RNA containing [7-¹⁵N]-guanine can resolve the NOEs specifically from the H8 proton attached to the labeled N7 position, helping to identify its spatial neighbors. researchgate.netresearchgate.net
The table below summarizes the application of these experiments using atom-specifically labeled nucleotides.
| Experiment | Labeled Position(s) | Purpose | Research Findings |
| 2D ¹H,¹⁵N HSQC | Guanine N7 | Resonance Assignment | H8-N7 resonances are clearly resolved, providing unique probes for the major groove of RNA. researchgate.net |
| 2D ¹H,¹³C HSQC | Guanine C8 | Resonance Assignment | H8-C8 correlations are identified, reducing spectral overlap. mdpi.com |
| 3D ¹⁵N-edited NOESY-HSQC | Guanine N7 | Structural Elucidation | Resolves NOE contacts from H8 protons to nearby protons (e.g., H1' and H2'), providing distance restraints for 3D structure calculation. researchgate.net |
| 3D ¹³C-edited NOESY-HSQC | Guanine C8 | Structural Elucidation | Resolves NOE contacts involving the C8 position, aiding in the detailed structural analysis of purine-rich regions. mdpi.comresearchgate.net |
Isotope-Edited and Isotope-Filtered NMR Techniques for Complex Systems
For very large or complex biological systems, even multidimensional NMR can be insufficient. Isotope-edited and isotope-filtered techniques leverage the presence of isotopic labels to simplify spectra drastically.
Isotope Editing: An isotope-edited experiment is designed to detect only the signals from the labeled parts of a molecule. For example, in a complex of a labeled RNA and an unlabeled protein, a ¹³C- or ¹⁵N-edited experiment would exclusively show the signals from the RNA, effectively making the protein "invisible."
Isotope Filtering: Conversely, an isotope-filtered experiment removes signals from the labeled portions, allowing observation of only the unlabeled components. This is useful for studying the structure of an unlabeled ligand when it binds to a labeled biomolecule.
The specific labeling pattern of this compound makes it an ideal candidate for these advanced techniques, enabling the study of specific interactions at the guanine residues within large ribonucleoprotein complexes.
Quantitative Analysis of Conformational Dynamics and Exchange Processes
Biomolecules are not static; their function often depends on their conformational dynamics, which occur over a wide range of timescales. NMR spectroscopy is uniquely suited to study these motions at an atomic level. nih.gov Isotopic labels, such as those in this compound, are crucial for these measurements. Techniques like relaxation-dispersion NMR can characterize transient, low-population "excited states" that are often functionally important. nih.gov The presence of an isolated ¹³C-¹⁵N spin system at a specific site allows for more straightforward and artifact-free probing of these dynamics, as it eliminates complex couplings that would occur in uniformly labeled molecules. mdpi.com By measuring relaxation rates at the C8 and N7 positions, researchers can gain quantitative insights into the millisecond-to-microsecond timescale motions that govern processes like RNA folding and ligand binding. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules. The use of stable isotope-labeled compounds, known as isotopologues, as internal standards or tracers has become a cornerstone of modern MS-based quantitative analysis and metabolic flux studies. medchemexpress.eubeilstein-journals.org
High-Resolution Mass Spectrometry for Detection and Quantification of Isotopologues and Isotopomers
High-resolution mass spectrometry (HRMS), particularly techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap MS, provides the mass accuracy and resolving power necessary to distinguish between isotopologues. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. This compound is an isotopologue of guanine. Its molecular weight is higher than that of natural abundance guanine due to the inclusion of two ¹³C atoms and one ¹⁵N atom.
HRMS can easily resolve the mass difference between the labeled and unlabeled compound, allowing for precise quantification. nih.gov This is fundamental to Stable Isotope Dilution Assays, where a known amount of the labeled compound is added to a sample. By measuring the ratio of the labeled to the unlabeled form, the absolute quantity of the endogenous (unlabeled) compound can be determined with high accuracy. nih.gov
Furthermore, in stable isotope-resolved metabolomics (SIRM), labeled precursors are introduced into biological systems to trace their path through metabolic networks. nih.gov HRMS can track the incorporation of the ¹³C and ¹⁵N atoms from a labeled tracer into various metabolites. nih.govnih.gov The ability to resolve and quantify different isotopologues (e.g., molecules with one, two, or three heavy isotopes) provides detailed information about metabolic pathway activity and flux. acs.org For example, using a tracer like this compound in nucleotide metabolism studies would allow researchers to precisely track the fate of these specific atoms through de novo synthesis and salvage pathways. nih.gov
The table below illustrates the mass differences detected by HRMS.
| Compound | Molecular Formula | Exact Mass (Da) | Mass Difference from Unlabeled Guanine (Da) |
| Guanine (unlabeled) | C₅H₅N₅O | 151.0494 | 0.0000 |
| Guanine-4,8-¹³C₂,7-¹⁵N | C₃¹³C₂H₅N₄¹⁵NO | 154.0535 | +3.0041 |
| Guanine (¹³C₅, ¹⁵N₅) | ¹³C₅H₅¹⁵N₅O | 161.0661 | +10.0167 |
This precise mass differentiation is critical for unambiguously identifying the labeled species and quantifying its abundance relative to the unlabeled pool, providing a powerful window into cellular metabolism. nih.gov
Coupling with Liquid Chromatography (LC-MS) for Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates compounds in a complex mixture followed by their detection based on their mass-to-charge ratio. In metabolomics, the precise quantification of endogenous compounds like guanine is essential. The use of Guanine-4,8-¹³C₂,7-¹⁵N as an internal standard in a stable isotope dilution (SID) assay is considered the gold standard for quantification. nih.govnih.govtum.de
The methodology involves adding a known quantity of Guanine-4,8-¹³C₂,7-¹⁵N to a biological sample at the very beginning of the sample preparation process. tum.de Because the labeled standard is chemically identical to the endogenous (unlabeled) guanine, it experiences the same extraction inefficiencies, sample loss, and potential degradation. nih.gov Furthermore, it co-elutes with the unlabeled guanine during the liquid chromatography phase and experiences the same degree of ion suppression or enhancement during electrospray ionization (ESI). nih.govresearchgate.net The mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. tum.de By comparing the peak area of the unlabeled guanine to the peak area of the known amount of labeled internal standard, a highly accurate and precise concentration of the endogenous guanine can be calculated, effectively nullifying variations in sample handling and instrument response. nih.govuni-muenchen.de
Table 1: Representative LC-MS Parameters for Guanine Analysis using Guanine-4,8-¹³C₂,7-¹⁵N as an Internal Standard
| Parameter | Guanine (Analyte) | Guanine-4,8-¹³C₂,7-¹⁵N (Internal Standard) |
| Chemical Formula | C₅H₅N₅O | C₃¹³C₂H₅N₄¹⁵NO |
| Monoisotopic Mass | 151.0494 u | 154.0535 u |
| LC Retention Time | 3.5 min | 3.5 min |
| Precursor Ion (m/z) | 152.0567 [M+H]⁺ | 155.0608 [M+H]⁺ |
| Product Ion (m/z) | 110.0458 | 113.0499 |
This is an interactive data table. The values are representative for illustrative purposes.
Coupling with Gas Chromatography (GC-MS) for Metabolic Tracing
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone analytical technique, particularly suited for volatile or semi-volatile compounds. For non-volatile compounds like guanine, a chemical derivatization step is required to increase volatility prior to analysis. In the context of metabolic tracing, Guanine-4,8-¹³C₂,7-¹⁵N is an invaluable tool for elucidating metabolic pathways and quantifying metabolic flux. nih.govspringernature.comcreative-proteomics.com
In a typical metabolic tracing experiment, a biological system, such as cell culture or an organism, is supplied with the labeled Guanine-4,8-¹³C₂,7-¹⁵N. creative-proteomics.com This labeled guanine enters the cell and is processed through various metabolic pathways. As it is converted into other molecules (e.g., other purines, or degraded products), the ¹³C and ¹⁵N isotopes are incorporated into these downstream metabolites. nih.gov At specific time points, samples are collected, metabolites are extracted and derivatized, and then analyzed by GC-MS. The mass spectrometer tracks the mass isotopomer distribution of these metabolites, allowing researchers to distinguish between molecules synthesized from the labeled precursor and those from unlabeled sources. This provides a dynamic view of metabolic activity and helps to quantify the rate of specific biochemical reactions (fluxes). nih.gov
Table 2: Conceptual Data from a GC-MS Metabolic Tracing Experiment
| Metabolite | Mass Shift from Labeling | % Labeled at Time T=0 | % Labeled at Time T=24h | Inferred Pathway Activity |
| Guanine | +3 | 100% (Input) | 50% | Uptake and dilution |
| Xanthine | +3 | 0% | 25% | Guanine deamination |
| Uric Acid | +3 | 0% | 15% | Purine (B94841) catabolism |
This is an interactive data table. The data is conceptual to illustrate the principles of metabolic tracing.
Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Nucleic Acid Enrichment Quantification
Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior resolution, speed, and sensitivity compared to conventional LC-MS, making it ideal for complex analyses like quantifying nucleic acid modifications. nih.govspringernature.com The use of stable isotope-labeled standards like Guanine-4,8-¹³C₂,7-¹⁵N is fundamental to achieving the accuracy required for these demanding applications, such as measuring DNA adducts. nih.govacs.org
A key research application is in the study of DNA damage and repair. For instance, in a study investigating the formation of DNA lesions induced by a tobacco-specific carcinogen, a stable isotope labeling HPLC-ESI-MS/MS approach was used. nih.gov In this research, a specifically labeled guanine, [1,7,NH₂-¹⁵N₃-2-¹³C]-guanine, was incorporated as an "isotope tag" into synthetic DNA sequences representing mutational hotspots of the p53 tumor suppressor gene. nih.gov This principle is directly applicable to Guanine-4,8-¹³C₂,7-¹⁵N for similar studies.
After exposing the DNA to the carcinogen, the DNA was hydrolyzed, and the resulting nucleobases were analyzed by HPLC-ESI-MS/MS. nih.gov The instrument could specifically quantify the carcinogen-induced adducts that formed at the isotopically labeled guanine position versus those formed at other, unlabeled guanine positions within the same DNA sequence. nih.gov This precise methodology revealed that the formation of certain damaging adducts, such as O⁶-methylguanine, was not random but was influenced by the neighboring DNA sequence. nih.gov Such detailed findings are critical for understanding the molecular mechanisms of carcinogenesis.
Table 3: Research Findings on NNK-Induced Guanine Adducts in p53 Gene Sequences using an Isotope-Labeling MS Approach
| DNA Sequence Context | Guanine Position | Adduct Measured | Relative Yield |
| 5'-GG-3' | 3'-Guanine | O⁶-methyl-dG | Preferred Formation |
| 5'-GGG-3' | 3'-Guanine | O⁶-methyl-dG | Preferred Formation |
| Polypurine Run | 3'-Guanine | N⁷-methyl-dG | Overproduced |
| 5'-MeCG-3' | Guanine | O⁶-guanine adducts | Inhibited Formation |
This interactive data table is based on findings from a study using a similar isotopically labeled guanine to investigate DNA adduct formation. nih.gov dG = deoxyguanosine; MeC = 5-methylcytosine.
Applications in Advanced Biochemical and Molecular Biological Research
Nucleic Acid Metabolism and Turnover Studies
Stable isotope-labeled compounds like Guanine-4,8-13C2,7-15N are invaluable for studying the dynamics of nucleic acids. evitachem.com By introducing this labeled guanine (B1146940) into cellular systems, scientists can monitor the lifecycle of RNA and DNA, from their synthesis to their eventual degradation.
The incorporation of exogenously supplied labeled tracers like this compound into nucleic acids allows for the quantification of their de novo synthesis rates. uky.edu As cells build new RNA and DNA molecules, they utilize nucleotides from the available pool. uky.edu When this compound is present, it is incorporated into the growing nucleic acid chains. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the presence and abundance of the ¹³C and ¹⁵N isotopes in isolated RNA and DNA. otsuka.co.jpnih.gov This allows for a precise measurement of the rate at which new nucleic acids are being synthesized, providing insights into cellular proliferation and gene expression dynamics. uky.edu For instance, studies have shown higher rates of de novo purine (B94841) synthesis compared to pyrimidine (B1678525) synthesis in certain cancer cell lines, a finding made possible by tracking the incorporation of labeled precursors. scispace.com
The breakdown and recycling of nucleic acids are critical cellular processes. This compound can be used to trace the fate of guanine released during RNA and DNA degradation. The labeled guanine can either be excreted from the cell or re-utilized through salvage pathways to synthesize new nucleotides. By monitoring the flow of the isotopic label, researchers can differentiate between the de novo synthesis pathway and the salvage pathway for nucleotide production. This helps in understanding how cells conserve energy and resources by recycling the building blocks of nucleic acids. The chemical instability of certain modified forms of guanine, such as N7-guanine adducts, which can lead to depurination, underscores the importance of these degradation and repair pathways. nih.gov
The intracellular concentrations of nucleotides, known as the nucleotide pool, are tightly regulated to meet the cell's metabolic demands for processes like replication, transcription, and energy metabolism. uky.edu this compound serves as a tracer to study the dynamics of the guanine nucleotide pool. medchemexpress.com By introducing the labeled compound, scientists can measure the rate of its incorporation into the pool and its subsequent utilization for various biochemical reactions. This provides a dynamic view of how the nucleotide pool is maintained and how it responds to cellular signals and stresses. For example, depletion of the guanine nucleotide pool has been shown to trigger cell cycle arrest and apoptosis in some cancer cell lines. medchemexpress.commedchemexpress.com High-resolution analytical techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can simultaneously track the incorporation of both ¹³C and ¹⁵N from labeled precursors into nucleotides, offering a detailed reconstruction of both carbon and nitrogen metabolic pathways. uky.edu
Investigating RNA and DNA Degradation and Salvage Pathways
Elucidation of Enzymatic Reaction Mechanisms
The isotopic labels in this compound provide a means to probe the detailed workings of enzymes involved in nucleotide biosynthesis and modification.
By using substrates with specific isotopic labels, the fate of individual atoms can be traced through a series of enzymatic reactions. windows.net For example, in the de novo synthesis of purines, the carbon and nitrogen atoms are derived from various sources, including amino acids, carbon dioxide, and formate (B1220265). scispace.com By using this compound or its precursors, researchers can follow the path of the ¹³C and ¹⁵N atoms as they are incorporated into the purine ring structure by a cascade of enzymes. ru.nl This has been instrumental in confirming the proposed biosynthetic pathways and understanding the origin of each atom in the final guanine molecule. For instance, studies using labeled precursors have confirmed that the C2 and C8 positions of the purine ring are derived from the formate pool. nih.gov
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. researchgate.net When this compound is used as a substrate or is incorporated into a nucleic acid that binds to an enzyme, the ¹³C and ¹⁵N nuclei act as sensitive probes. Changes in the chemical environment of these nuclei upon binding to an enzyme can be detected by NMR, providing information about the specific sites of interaction. ru.nl This approach has been used to study nucleic acid-protein interactions in the major groove of DNA. ru.nl Furthermore, in some cases, it is possible to trap and characterize transient catalytic intermediates, providing a snapshot of the enzyme in action. For example, the oxidation of guanine labeled with ¹³C and ¹⁵N has been used to identify the structure of reaction products, supporting a specific reaction mechanism involving initial epoxidation. researchgate.net
Tracing Atomic Fate Through Nucleotide Biosynthetic Enzymes
Cellular Tracing and Metabolic Flux Analysis (MFA)
The strategic placement of stable isotopes in Guanine-4,8-¹³C₂,7-¹⁵N makes it an invaluable tracer for dissecting complex cellular metabolic networks. The dual labeling with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) at specific atomic positions allows for the precise tracking of these elements as they are incorporated into and transformed within the cell. This enables researchers to gain a quantitative and dynamic understanding of metabolic pathways, particularly those related to nucleotide metabolism.
Quantitative Determination of Intracellular Metabolic Fluxes
Guanine-4,8-¹³C₂,7-¹⁵N serves as a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. When introduced into cell culture, this labeled guanine is taken up and incorporated into the cell's nucleotide pools. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the isotopic labeling patterns of downstream metabolites, researchers can calculate the flux through various interconnected pathways. The specific labeling at the C4, C8, and N7 positions provides distinct signatures that help resolve complex metabolic networks.
Dual-Isotope Tracing for Simultaneous Carbon and Nitrogen Fluxes
The presence of both ¹³C and ¹⁵N isotopes in a single molecule allows for simultaneous tracing of carbon and nitrogen fluxes. This is a significant advantage over single-isotope tracing, as it provides a more comprehensive view of metabolic processes. For example, in nucleotide biosynthesis, carbon atoms are derived from sources like amino acids and the pentose (B10789219) phosphate (B84403) pathway, while nitrogen atoms are primarily donated by amino acids such as glutamine, glycine (B1666218), and aspartate. By using Guanine-4,8-¹³C₂,7-¹⁵N, researchers can simultaneously track the fate of both the carbon backbone and the nitrogenous components of the purine ring, offering deeper insights into the coordination of carbon and nitrogen metabolism within the cell.
Structural Biology of Nucleic Acids and Their Complexes
The isotopic labeling of Guanine-4,8-¹³C₂,7-¹⁵N is also a cornerstone of modern structural biology, particularly for the study of nucleic acids like DNA and RNA. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that benefits from such labeling, as it allows for the determination of high-resolution three-dimensional structures and the study of the dynamic behavior of these vital biomolecules in solution.
Determination of RNA and DNA Three-Dimensional Structures in Solution
The incorporation of Guanine-4,8-¹³C₂,7-¹⁵N into RNA or DNA molecules significantly enhances the power of NMR spectroscopy for structure determination. The ¹³C and ¹⁵N isotopes possess nuclear spins that can be detected by NMR, and their presence at specific sites within the guanine base provides additional structural restraints that are not available with unlabeled molecules. These restraints, in the form of nuclear Overhauser effects (NOEs), scalar couplings, and residual dipolar couplings (RDCs), allow for the precise determination of atomic distances and orientations. This detailed information is then used to calculate and refine the three-dimensional structures of RNA and DNA molecules, as well as their complexes with proteins or other ligands, in a solution state that closely mimics their native cellular environment.
Table 1: Research Findings on the Application of Isotopically Labeled Guanine
| Research Area | Technique | Key Findings |
| Metabolic Flux Analysis | Mass Spectrometry, NMR | Quantified the contribution of salvage versus de novo purine biosynthesis pathways. |
| Nucleotide Metabolism | Isotope Tracing | Elucidated the interconversion rates between guanine and adenine (B156593) nucleotide pools. |
| Structural Biology | NMR Spectroscopy | Enabled the high-resolution structure determination of a G-quadruplex DNA structure. |
| Nucleic Acid Dynamics | NMR Spectroscopy | Characterized the folding and unfolding intermediates of a riboswitch RNA. |
Analysis of Nucleic Acid Folding and Unfolding Pathways
Understanding how RNA and DNA molecules fold into their functional three-dimensional structures is a fundamental question in molecular biology. Guanine-4,8-¹³C₂,7-¹⁵N can be used to study the dynamics of these folding and unfolding processes. By monitoring the NMR signals of the labeled guanine residues during a folding or unfolding transition (e.g., induced by changes in temperature or ligand concentration), researchers can gain insights into the sequence of events that occur. This allows for the characterization of transient intermediates and the determination of the kinetic and thermodynamic parameters that govern the folding landscape of nucleic acids. Such studies are crucial for understanding how these molecules achieve their correct functional conformations and how misfolding can lead to disease.
Characterization of Protein-Nucleic Acid Interaction Interfaces and Dynamics
The interaction between proteins and nucleic acids is fundamental to most cellular processes, including gene expression, replication, and repair. nih.gov Isotopic labeling of guanine, a key component of DNA and RNA, allows for precise mapping of these interaction surfaces and the study of the dynamic changes that occur upon binding. ru.nl
By incorporating Guanine-4,8-¹³C₂,7-¹⁵N into a DNA or RNA oligonucleotide, researchers can use heteronuclear NMR techniques to monitor changes in the chemical environment of the labeled atoms upon protein binding. oup.comnih.gov The ¹³C label at position 8 (C8) of the purine ring and the ¹⁵N label at position 7 (N7) are particularly informative as these atoms are located in the major groove of duplex DNA, a common site for protein recognition. ru.nlacs.org
Chemical shift perturbation (CSP) analysis is a primary method used to identify the binding interface. researchgate.net When a protein binds to the nucleic acid, the electron density around the labeled guanine nuclei changes, leading to shifts in their resonance frequencies in the NMR spectrum. nih.govscience.gov By observing which guanine residues experience significant chemical shifts, scientists can pinpoint the precise location of the protein on the DNA or RNA strand.
For instance, a study on a DNA duplex containing a site-specifically ¹⁵N-labeled guanosine (B1672433) residue demonstrated its utility as an NMR probe for studying protein interactions in the major groove. ru.nl The binding of a protein would cause noticeable changes in the ¹⁵N chemical shifts of the guanine, directly indicating its involvement in the interaction.
Table 1: Illustrative Chemical Shift Perturbations in a Labeled Guanine upon Protein Binding
| Guanine Residue Position | Labeled Atom | Chemical Shift (Free DNA, ppm) | Chemical Shift (Bound DNA, ppm) | Chemical Shift Perturbation (ppm) |
| G10 | ¹⁵N7 | 155.2 | 157.8 | 2.6 |
| G10 | ¹³C8 | 138.5 | 139.1 | 0.6 |
| G17 | ¹⁵N7 | 155.4 | 155.5 | 0.1 |
| G17 | ¹³C8 | 138.6 | 138.6 | 0.0 |
This is a hypothetical data table illustrating the principle of chemical shift perturbation. Actual values would be determined experimentally.
Probing Nucleobase-Specific Interactions and Conformational Changes
The specific labeling in Guanine-4,8-¹³C₂,7-¹⁵N is also invaluable for investigating subtle, nucleobase-specific interactions and the conformational dynamics of nucleic acids. researchgate.net The structure of DNA and RNA is not static; these molecules undergo conformational changes that are often crucial for their function.
NMR studies on DNA duplexes containing ¹³C and ¹⁵N labeled bases have been used to differentiate between standard Watson-Crick base pairing and alternative structures like Hoogsteen base pairs. pnas.org The binding of drugs or proteins can induce such conformational shifts. For example, the binding of the antibiotic echinomycin (B1671085) to a DNA duplex was shown to convert A-T Watson-Crick base pairs to Hoogsteen conformations, a change that can be unambiguously identified by the distinct spectral signatures of the labeled atoms. pnas.orgfrontiersin.org
Similarly, the folding of complex nucleic acid structures like G-quadruplexes can be studied in detail. researchgate.net By site-specifically incorporating ¹³C-labeled guanosine residues into a G-quadruplex sequence, researchers can monitor the folding process and characterize the final structure using ¹H-¹³C HSQC NMR experiments. researchgate.net The ¹³C8 label in Guanine-4,8-¹³C₂,7-¹⁵N would be particularly useful for such studies.
Table 2: Example NMR Data for Probing G-Quadruplex Folding with Site-Specifically Labeled Guanine
| G-Quadruplex Fold | Labeled Residue | Labeled Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fold 1 (3+1) | G10 | ¹³C8 | 7.95 | 137.2 |
| Fold 2 (parallel) | G17 | ¹³C8 | 8.10 | 138.5 |
This table is based on findings from studies on G-quadruplex folding and illustrates how specific labels provide distinct signals for different conformations. researchgate.net
Investigating Genetic and Epigenetic Regulatory Mechanisms
Isotopically labeled nucleotides are powerful tools for tracing the metabolic pathways of nucleic acids and understanding the mechanisms of genetic and epigenetic regulation. silantes.com
Tracking Incorporation into Specific Transcriptional Products
Metabolic labeling experiments, where cells are grown in media containing isotopically labeled precursors, allow for the tracking of newly synthesized molecules. mit.eduplos.org By supplying Guanine-4,8-¹³C₂,7-¹⁵N (as the nucleoside or a precursor) to cells, researchers can follow its incorporation into RNA during transcription. thermofisher.comelifesciences.org
This approach enables the study of transcription dynamics, including the rates of RNA synthesis and degradation. mit.edu By isolating RNA at different time points after the introduction of the labeled guanine and analyzing it via mass spectrometry or NMR, it is possible to quantify the amount of newly synthesized RNA and determine the half-lives of specific transcripts. silantes.comnih.gov This information is crucial for understanding how gene expression is regulated in response to various cellular signals. pnas.org
Analysis of DNA Replication and Repair Processes
The integrity of the genome is constantly challenged by DNA damage. Cells have evolved sophisticated DNA repair mechanisms to counteract this threat. fiveable.me Isotopic labeling provides a means to study these repair processes, as well as the process of DNA replication itself.
The famous Meselson-Stahl experiment, which used heavy nitrogen (¹⁵N) to demonstrate the semi-conservative nature of DNA replication, is a classic example of this application. fiveable.mewou.edu Similarly, by introducing Guanine-4,8-¹³C₂,7-¹⁵N into the cellular environment, its incorporation into newly synthesized DNA during replication can be monitored. mdpi.com
Furthermore, stable isotope labeling combined with mass spectrometry is a powerful technique for quantifying DNA damage products and studying their repair. nih.govacs.org For instance, researchers have used DNA duplexes containing a single, isotopically tagged guanine to study the formation of oxidative lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (OG) at specific sites. nih.gov The isotopic signature allows for the precise quantification of the lesion at the labeled position versus all other positions. nih.govnih.gov This methodology can be extended to study how repair enzymes recognize and remove such lesions, providing insights into the efficiency and specificity of DNA repair pathways. nih.govresearchgate.net
Computational and Theoretical Approaches in Conjunction with Guanine 4,8 13c2,7 15n Data
Algorithms for Isotopic Enrichment and Labeling Pattern Correction
Quantitative studies using Guanine-4,8-13C2,7-15N require the correction of raw mass spectrometry (MS) data to account for the natural abundance of heavy isotopes and any impurities in the isotopic tracer. nih.govbioconductor.orgnih.gov Several algorithms and software tools have been developed to perform this crucial data processing step, ensuring the accuracy of downstream analyses like metabolic flux analysis. nih.gov
These correction algorithms mathematically remove the contribution of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) from the measured mass isotopomer distributions. nih.goven-trust.at This is critical because the presence of these natural isotopes can distort the observed labeling patterns, leading to incorrect interpretations of metabolic activity. The correction process is formulated as a system of linear equations that models the expected isotopic distribution based on the elemental composition of the molecule and the natural abundance of its constituent isotopes. en-trust.at
Modern algorithms are capable of handling data from both low- and high-resolution mass spectrometers and can correct for multiple isotopic tracers used simultaneously, such as the ¹³C and ¹⁵N labels in this compound. nih.govbioconductor.org Advanced tools can also account for the resolution of the mass spectrometer, as some isotopic species may be resolved from the tracer isotopologues at high resolution and should not be included in the correction, preventing systematic overcorrection. nih.govoup.com The development of user-friendly software with graphical or command-line interfaces has made these complex corrections more accessible to a broader range of researchers. nih.govnih.gov
Table 1: Software Tools for Isotopic Correction
| Software | Key Features | Supported Tracers | Data Compatibility | Reference(s) |
| IsoCor | Corrects for natural isotope abundance and tracer purity. Features a novel algorithm for high-resolution MS data. Includes graphical and command-line interfaces. | Any isotopic tracer (¹³C, ¹⁵N, ²H, etc.). nih.govnih.gov | Low- and high-resolution MS data. nih.gov | nih.govnih.gov |
| IsoCorrectoR | Corrects MS and MS/MS data for natural abundance and tracer impurity. Can handle multiple-tracer experiments (e.g., ¹³C and ¹⁵N). | Any tracer isotope (¹³C, ¹⁵N, ¹⁸O, etc.). bioconductor.org | MS, MS/MS, and ultra-high resolution MS data. bioconductor.org | bioconductor.org |
| MATLAB-based scripts | Custom scripts can be developed to fit experimental isotope patterns using a grid search of enrichment levels for both ¹³C and ¹⁵N. | ¹³C, ¹⁵N. nih.gov | High-accuracy MS data. nih.gov | nih.gov |
Metabolic Flux Modeling and Simulation Frameworks
Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netnih.gov Data from experiments using this compound can be integrated into MFA models to elucidate the dynamics of purine (B94841) nucleotide biosynthesis and related pathways. The choice of tracer is critical for the effectiveness of MFA, and dual-labeled substrates can provide enhanced resolution for specific pathways. nih.gov
MFA frameworks rely on mathematical models of metabolic networks. researchgate.net These models include reaction stoichiometry, atom transitions for each reaction, and experimental data inputs, such as the labeling patterns of metabolites measured by MS or NMR. oup.comfrontiersin.org The software then uses iterative algorithms, such as Levenberg-Marquardt, to adjust the flux values until the difference between the simulated and experimentally measured labeling patterns is minimized. oup.com
Several software packages have been developed to automate the complex calculations involved in MFA. oup.com These tools can handle networks of varying complexity, from small, focused models to large-scale reconstructions. frontiersin.orgnih.gov They support both steady-state and isotopically non-stationary flux analysis, providing a comprehensive platform for investigating metabolic phenotypes. oup.com The development of standardized modeling languages, such as FluxML, aims to improve the reproducibility and exchange of MFA models and data.
Table 2: Frameworks for Metabolic Flux Analysis (MFA)
| Framework | Description | Modeling Approach | Reference(s) |
| INCA (Isotopomer Network Compartmental Analysis) | A publicly available software package for both steady-state and isotopically non-stationary MFA. Features a graphical user interface and automates the generation and solution of balance equations. | Elementary Metabolite Unit (EMU) balances, mass balances. | oup.com |
| 13CFLUX2 | A software framework that supports all steps of ¹³C-MFA, from model construction to statistical analysis. It was one of the first tools to handle any isotopically stationary experimental setup in a configurable manner. | Isotopomer mapping matrices. | oup.comscispace.com |
| METRAN | Software for ¹³C-MFA, tracer experiment design, and statistical analysis. Based on the Elementary Metabolite Units (EMU) framework. | Elementary Metabolite Units (EMU). | mit.edu |
| OpenFLUX | An open-source software for modeling ¹³C-based metabolic flux analysis. | Uses text files for model specification, similar to the FTBL format. | oup.com |
Structural Refinement and Dynamics Simulations from NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the three-dimensional structures and dynamics of biological macromolecules like DNA and RNA in solution. oup.comspringernature.com The incorporation of stable isotopes, such as the ¹³C and ¹⁵N in this compound, into nucleic acids is indispensable for modern NMR studies. nih.govnih.gov These labels provide new sources of structural information and enable advanced experiments that are not possible with unlabeled molecules. nih.gov
Isotopic labeling enhances NMR in several ways. The introduction of ¹⁵N circumvents the line broadening caused by the naturally abundant ¹⁴N isotope. nih.gov Both ¹³C and ¹⁵N have a wide chemical shift dispersion, which helps to resolve spectral overlap, a major challenge in the study of large biomolecules. nih.govpnas.org Most importantly, these labels allow for the measurement of additional structural restraints, such as residual dipolar couplings (RDCs), which provide long-range orientational information that is crucial for accurately defining the global fold of a nucleic acid. pnas.orgbiophysics-reports.org
Computational refinement protocols use this NMR data to generate and validate structural models. Software like X-PLOR employs simulated annealing protocols to find structures that are consistent with the experimental restraints (e.g., NOE distances, J-couplings, RDCs). oup.com The inclusion of data from isotopically labeled sites, such as those in this compound, can significantly improve the quality, precision, and accuracy of the resulting structures. pnas.orgbiophysics-reports.org Furthermore, specialized algorithms can use NMR data to characterize conformational ensembles, revealing the presence and populations of multiple co-existing structures. nih.gov
Data Integration from Multi-Omics Platforms
To gain a holistic understanding of biological systems, it is increasingly necessary to integrate data from multiple "omics" platforms, such as genomics, proteomics, and metabolomics. nih.govnih.gov This multi-omics approach connects information across different layers of biological regulation, from the genetic blueprint to the functional phenotype. scilifelab.se Data derived from this compound falls under the umbrella of metabolomics, providing a dynamic snapshot of metabolic activity. nih.gov
The integration of metabolomics data with other omics datasets offers unprecedented opportunities to uncover latent biological relationships. nih.govnih.gov For example, by combining metabolomic profiles with genomic data (e.g., from Genome-Wide Association Studies, GWAS), researchers can identify genetic variants that influence metabolic pathways, such as purine metabolism. nih.govclmz.nl Similarly, integrating metabolomics with transcriptomics can reveal how changes in gene expression regulate metabolic fluxes.
A variety of computational strategies and tools have been developed for multi-omics integration. nih.gov These can be broadly categorized as:
Sequential or Multi-step Analysis: In this approach, associations are first identified within a single omics dataset (e.g., identifying genes associated with a disease), and then these findings are correlated with data from another omic layer (e.g., metabolites). nih.gov
Network-based Integration: This method maps different omics data onto biological networks (e.g., metabolic pathways or protein-protein interaction networks) to identify key nodes and modules that are perturbed under certain conditions. nih.gov
Model-based Integration: These methods use mathematical or statistical models to combine diverse data types into a single predictive framework. nih.govnih.gov
These integrative analyses provide a more comprehensive view than any single omics approach alone, helping to bridge the gap between genotype and phenotype. scilifelab.seasm.org
Future Directions and Emerging Research Avenues
Development of Novel Labeling Strategies and Technologies
The utility of isotopically labeled compounds like Guanine-4,8-13C2,7-15N is intrinsically linked to the methods available for their synthesis and incorporation into larger biomolecules such as DNA and RNA. Research is continuously pushing the boundaries of these techniques to offer greater precision, efficiency, and accessibility.
Early methods often relied on uniform labeling (e.g., U-13C, U-15N), where all carbons or nitrogens in a molecule are replaced with their heavy isotopes. nih.gov While transformative, this approach can lead to complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy due to extensive scalar (¹JCC) and dipolar couplings, which can broaden signal lines and complicate analysis, especially in larger molecules. nih.govnih.gov
To overcome these limitations, novel strategies focusing on selective and site-specific labeling have been developed. nih.govnih.gov These methods introduce isotopes only at specific, strategic positions within a nucleotide. The synthesis of this compound is a prime example of such a targeted approach. cymitquimica.comlgcstandards.com These strategies offer several advantages:
Spectral Simplification: By eliminating extensive ¹³C-¹³C couplings, spectra become less crowded and better resolved. nih.gov
Probing Specific Interactions: Labels at specific atoms, such as the N7 position of guanine (B1146940), can serve as powerful probes for studying nucleic acid-protein interactions in the major groove of DNA or for monitoring hydrogen bonding. acs.orgru.nl
Dynamic Studies: Isolated ¹H-¹³C or ¹H-¹⁵N spin pairs exhibit simpler relaxation behavior, making them ideal for studying molecular dynamics across a range of timescales. oup.com
Current research focuses on refining both chemical and enzymatic synthesis routes.
Chemical Synthesis: The phosphoramidite (B1245037) method allows for the precise, position-specific incorporation of labeled building blocks into chemically synthesized DNA or RNA oligonucleotides. oup.comisotope.com While highly precise, the cost of producing these labeled phosphoramidites can be considerable. oup.com
Enzymatic Synthesis: In vitro transcription using polymerases like T7 RNA polymerase is a popular and efficient method for producing large quantities of labeled RNA from labeled ribonucleoside triphosphates (rNTPs). isotope.comckisotopes.com Chemo-enzymatic approaches, which combine chemical synthesis of precursors with enzymatic reactions, and the use of genetically modified microorganisms are proving to be cost-effective strategies for producing selectively labeled nucleotides on a large scale. nih.govru.nleurisotop.com For instance, E. coli strains deficient in certain metabolic pathways can be grown on specifically labeled carbon sources (e.g., [2-¹³C]-glucose) to produce nucleotides with desired labeling patterns at specific sites. nih.gov
Table 1: Comparison of Nucleic Acid Labeling Strategies
| Strategy | Description | Key Advantages | Primary Applications |
|---|---|---|---|
| Uniform Labeling | All instances of an element (e.g., C, N) are isotopic. | High signal intensity from all parts of the molecule. | Initial structural studies of small RNAs. nih.gov |
| Selective Labeling | Only specific nucleotide types (A, G, C, or U/T) are labeled. | Reduces spectral overlap by isolating signals from one base type. | Assignment of resonances in larger RNAs. ckisotopes.com |
| Site-Specific Labeling | Isotopes are placed at specific atomic positions (e.g., this compound). | Simplifies spectra, creates specific probes for interactions and dynamics. | High-resolution structural analysis, studying dynamics and ligand binding. acs.orgoup.com |
| Segmental Labeling | Different segments of a large RNA/DNA molecule have distinct isotopic labels. | Allows the study of large biomolecular complexes piece by piece. | Structural analysis of multi-domain proteins and large nucleic acids. ru.nl |
Integration with Advanced Analytical Platforms for Enhanced Sensitivity and Throughput
The true power of this compound is realized when it is integrated with advanced analytical platforms, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a uniquely powerful tool for studying the structure and dynamics of biomolecules in their native solution state. ru.nl However, the study of nucleic acids by NMR is challenging due to the limited chemical shift dispersion of their four basic building blocks, which leads to severe signal overlap, especially in larger molecules. nih.govru.nl
Isotopic labeling with compounds like this compound directly addresses these challenges. By introducing ¹³C and ¹⁵N isotopes, which have much larger chemical shift ranges than protons, spectral resolution is significantly improved. nih.govsilantes.com Selective labeling, in particular, enhances sensitivity and simplifies complex spectra by reducing signal splitting from one-bond carbon-carbon couplings (¹JCC), which allows for more accurate measurement of NMR parameters used to study molecular dynamics. nih.gov For example, using selectively labeled rNTPs in the synthesis of an RNA molecule can eliminate extensive ¹³C–¹³C coupling within the base and ribose rings, leading to simpler, higher-resolution spectra that enable the easy identification of nucleotides at a binding interface. nih.gov
Mass Spectrometry (MS): In fields like metabolomics and the study of DNA/RNA damage, mass spectrometry is essential for the identification and quantification of specific molecules. acs.org The use of stable isotope-labeled analogues of analytes as internal standards is crucial for accurate quantification, as they can correct for variations in sample preparation and matrix effects during analysis. acs.orgacs.orgshoko-sc.co.jp
A compound like this compound, or a nucleoside derived from it, can serve as an ideal internal standard. It is chemically identical to its unlabeled counterpart and co-elutes during chromatographic separation, but its distinct mass allows it to be separately identified by the mass spectrometer. shoko-sc.co.jp This allows for the precise measurement of the corresponding unlabeled guanine or its modified forms (e.g., oxidative damage products) in complex biological samples. acs.orgacs.org For example, researchers have used ¹⁵N₃,¹³C₁-labeled deoxyguanosine to map the distribution of oxidative lesions along DNA duplexes, calculating the extent of adduct formation by comparing the MS peak areas of the labeled and unlabeled products. acs.org
Table 2: Enhancement of Analytical Platforms by this compound
| Analytical Platform | Challenge Without Labeling | Enhancement with Labeling | Research Application |
|---|---|---|---|
| NMR Spectroscopy | Severe signal overlap and spectral crowding. nih.gov | Reduces spectral complexity, improves resolution, enables study of larger molecules. nih.gov | Determining 3D structures, studying molecular dynamics and ligand binding. isotope.comsilantes.com |
| Mass Spectrometry | Difficulty in absolute quantification due to matrix effects. shoko-sc.co.jp | Serves as a perfect internal standard for highly accurate quantification. acs.org | Measuring levels of DNA/RNA damage, metabolomics, pharmacokinetic studies. acs.orgnih.gov |
Expansion to More Complex Biological Systems and In Vivo Studies
While much of the foundational work using isotopically labeled nucleic acids has been performed in vitro, a major future direction is the expansion of these techniques to more complex biological systems, including living cells and whole organisms. ru.nl Such in vivo studies provide unparalleled insights into how biological processes occur within their natural context. silantes.com
Stable isotope tracing allows researchers to follow the metabolic fate of molecules in real-time. By introducing a labeled precursor like this compound (or a simpler labeled nutrient like ¹³C-glucose or ¹⁵N-ammonium chloride) into cells or an organism, scientists can track its incorporation into newly synthesized DNA and RNA. silantes.comsilantes.com This enables the detailed study of:
Metabolic Pathways: Elucidating the regulation of nucleotide biosynthesis, salvage pathways, and the dynamics of nucleic acid synthesis and turnover. silantes.comsilantes.com
Gene Expression: Quantifying changes in gene expression by measuring the incorporation of labeled nucleotides into newly synthesized RNA molecules under different conditions or stimuli. silantes.com
Disease Mechanisms: In vivo labeling has been used to study metabolic changes in human lung cancers, where introducing U-¹³C-glucose revealed increased activity of specific enzymes in tumor tissue compared to healthy tissue. nih.gov
The development of methods for the in vivo production of labeled DNA and RNA is an active area of research. ru.nl This involves engineering host organisms (like E. coli) to produce the desired labeled biomolecules, which can then be studied either within the cell or after isolation. This approach is critical for understanding the structure and function of biomolecules in a crowded and dynamic cellular environment.
Interdisciplinary Approaches Combining Isotope Tracing with Other Biophysical Techniques
The most comprehensive understanding of complex biological systems often comes from integrating data from multiple different techniques. Isotope tracing with compounds like this compound, primarily used for NMR and MS, is increasingly being combined with other powerful biophysical methods.
NMR and X-ray Crystallography: These two techniques are the workhorses of structural biology. silantes.comcreative-biostructure.com X-ray crystallography provides a high-resolution, but static, snapshot of a molecule's three-dimensional structure in a crystal lattice. nih.govcreative-biostructure.com NMR spectroscopy, enhanced by isotopic labeling, provides information about the structure and, crucially, the dynamics of a molecule in solution. creative-biostructure.com Combining these methods is highly synergistic. NMR data can help solve difficult crystal structures, and a crystal structure provides an excellent framework for interpreting the dynamic data obtained from NMR. nih.govcreative-biostructure.com This integrated approach yields a more complete picture of a biomolecule's behavior. creative-biostructure.com
NMR and Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is revolutionizing structural biology by enabling the visualization of massive macromolecular complexes at near-atomic resolution. creative-biostructure.com However, it may struggle with smaller molecules or highly flexible regions. NMR is perfectly suited to study the structure and dynamics of these smaller components or flexible domains, which can then be docked into the larger cryo-EM map to build a complete, multi-scale model of the complex. creative-biostructure.com
Isotope Tracing and X-ray Absorption Spectroscopy (XAS): In environmental science and toxicology, researchers have combined stable isotope analysis with techniques like X-ray absorption spectroscopy to trace the fate and determine the chemical form of elements in complex samples like soil. researchgate.net A similar interdisciplinary approach could be envisioned in biological systems, where isotope tracing identifies the location and turnover of a molecule, and other spectroscopic techniques provide further detail on its chemical environment or oxidation state.
This interdisciplinary fusion of techniques, powered by the precision of isotopic labels, is paving the way for a more holistic and dynamic understanding of the fundamental molecules of life.
Q & A
Q. How can cross-disciplinary approaches (e.g., computational modeling + isotopic labeling) enhance research on guanine metabolism?
- Methodological Answer : Combine flux balance analysis (FBA) with isotopic data to predict metabolic network behavior. Machine learning algorithms (e.g., random forests) can identify non-linear relationships between isotopic enrichment and phenotypic outcomes. Validate models using genetic knockouts or enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
